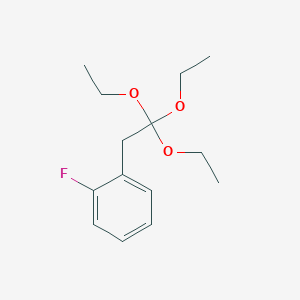

1-Fluoro-2-(2,2,2-triethoxyethyl)benzene

Katalognummer B8658583

Molekulargewicht: 256.31 g/mol

InChI-Schlüssel: UDFVXUBKLPYRRD-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05095018

Procedure details

2-Chloro-3-hydrazinopyrazine was prepared in four steps. The procedure of J. Adachi and N. Sato, J.Org.Chem. 37, 221 (1972) was used to prepare 2,3(1H,4H)-pyrazinedione in two steps, followed by chlorination and reaction of the dichloropyrazine with hydrazine as described in S. W. Schneller and J. L. May, J.Het.Chem. 15,987 (1978). A mixture of 2-chloro-3-hydrazinopyrazine (8.51 g, 58.9 mmol), 1-fluoro-2-(2,2,2-triethoxyethyl)benzene from 1(A) (34.7 g, 135 mmol) and xylene (125 mL) (dried over calcium chloride) was refluxed for 3 hours. The solvent was removed by spin evaporation in vacuo. The solid residue was triturated in ether (200 mL) and the solid was collected by suction filtration. The solid was rinsed with ether and dried with aspirator suction to give 14.9 g (96%) of crude 3-benzyl-8-chloro-1,2,4-triazolo[4,3-a]pyrazine. Recrystallisation of 1.0 g of crude 3-benzyl-8-chloro-1,2,4-triazolo[4,3-a]pyrazine from ethanol:water gave 0.697 g of the analytically pure product, mp. 126°-127° C.; UV (0.1 N hydrochloride acid+10% ethanol): λmax 300 nm (ε4200); (pH 7.0 buffer+10% ethanol): λmax 300 nm (ε4300); nmr(DMSO-d6) δ8.58 (d, 1H, J=4.7 Hz, H-5 or H-6), 7.79 (d, 1H, J=4.7 Hz, H-5 or H-6), 7.09-7.40 (complex multiplets, 4H, ArH), 4.60 (s, 2H, CH2); ms: m/e 262 (M+), 261 (M-1+), 243 (M-F+), 227 (M-Cl+), 109 (C7H6F+).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

1(A)

Quantity

34.7 g

Type

reactant

Reaction Step Three

Yield

96%

Identifiers

|

REACTION_CXSMILES

|

N1C=CNC(=O)C1=O.ClC1C(Cl)=NC=CN=1.NN.[Cl:19][C:20]1[C:25]([NH:26][NH2:27])=[N:24][CH:23]=[CH:22][N:21]=1.F[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[CH2:35][C:36](OCC)(OCC)OCC>C1(C)C(C)=CC=CC=1>[Cl:19][C:20]1[C:25]([NH:26][NH2:27])=[N:24][CH:23]=[CH:22][N:21]=1.[CH2:35]([C:36]1[N:24]2[CH:23]=[CH:22][N:21]=[C:20]([Cl:19])[C:25]2=[N:26][N:27]=1)[C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:29]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(C(NC=C1)=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NC=CN1)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Three

|

Name

|

|

|

Quantity

|

8.51 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CN=C1NN

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)CC(OCC)(OCC)OCC

|

[Compound]

|

Name

|

1(A)

|

|

Quantity

|

34.7 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by spin evaporation in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid residue was triturated in ether (200 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid was collected by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid was rinsed with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried with aspirator suction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC=CN=C1NN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)C1=NN=C2N1C=CN=C2Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14.9 g | |

| YIELD: PERCENTYIELD | 96% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |